molecular formula C14H12N2O4 B1624373 4-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile CAS No. 219763-81-2

4-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile

Cat. No. B1624373
Key on ui cas rn: 219763-81-2
M. Wt: 272.26 g/mol
InChI Key: LTZACGNRKOUJKO-UHFFFAOYSA-N
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Patent
US07622481B2

Procedure details

Benzonitrile (a) (27.5 g) was added portionwise over 5 minutes to refluxing Dowtherm A (200 ml). After refluxing an additional 5 minutes, the mixture was allowed to cool to room temperature and diluted with ether (200 ml) with stirring. The product was filtered off, washed thoroughly with ether and air dried to provide a gold solid (16.2 g, 94%).
Quantity
27.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Yield
94%

Identifiers

REACTION_CXSMILES
CC1(C)O[C:6](=[O:8])[C:5](=[CH:9][NH:10][C:11]2[CH:18]=[CH:17][C:14]([C:15]#[N:16])=[CH:13][CH:12]=2)C(=O)O1.C1C=CC(C2C=CC=CC=2)=CC=1.C1C=CC(OC2C=CC=CC=2)=CC=1>CCOCC>[O:8]=[C:6]1[C:12]2[C:11](=[CH:18][CH:17]=[C:14]([C:15]#[N:16])[CH:13]=2)[NH:10][CH:9]=[CH:5]1 |f:1.2|

Inputs

Step One
Name
Quantity
27.5 g
Type
reactant
Smiles
CC1(OC(C(C(O1)=O)=CNC1=CC=C(C#N)C=C1)=O)C
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C1=CC=C(C=C1)C2=CC=CC=C2.C1=CC=C(C=C1)OC2=CC=CC=C2
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing an additional 5 minutes
Duration
5 min
FILTRATION
Type
FILTRATION
Details
The product was filtered off
WASH
Type
WASH
Details
washed thoroughly with ether and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
O=C1C=CNC2=CC=C(C=C12)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 16.2 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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